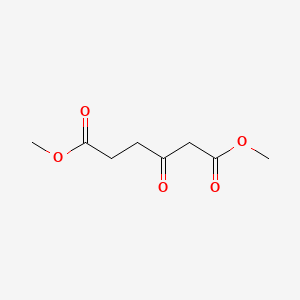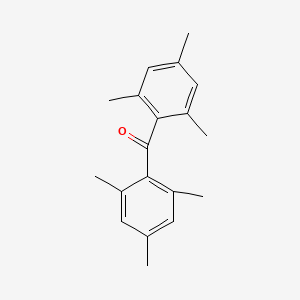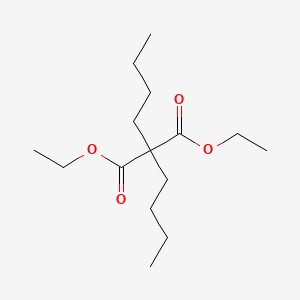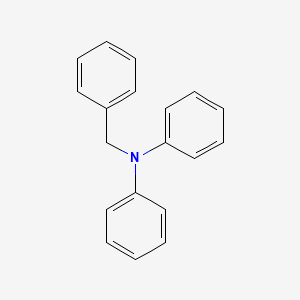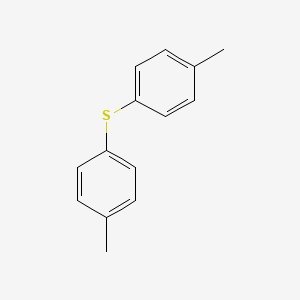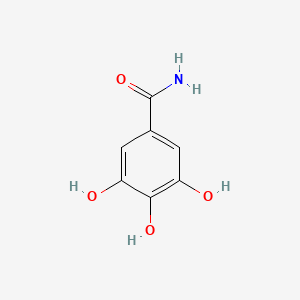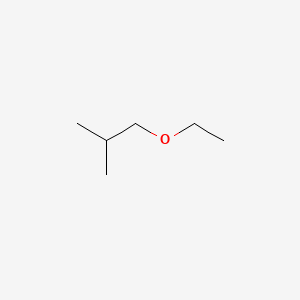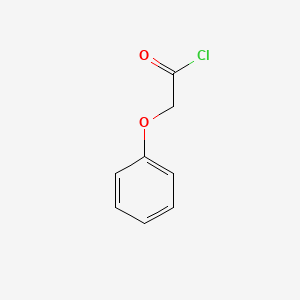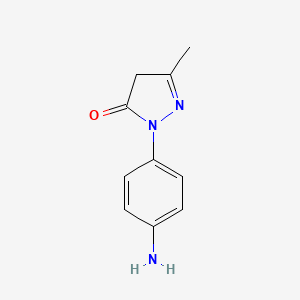
11alpha-Acetoxyprogesterone
Vue d'ensemble
Description
11alpha-Acetoxyprogesterone is a useful research compound. Its molecular formula is C23H32O4 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82850. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Microchannel Systems in Steroid Production
The application of microchannel systems in the extraction and biotransformation of steroids, including 11alpha-hydroxyprogesterone, has been investigated. This research demonstrates the potential of micro scale extraction units as an efficient tool for the development of integrated systems in steroid production, particularly in the context of 11alpha-hydroxylation of progesterone by Rhizopus nigricans (Žnidaršič-Plazl & Plazl, 2007).
Radioimmunoassay Development
Research on the development of a radioimmunoassay for medroxyprogesterone acetate using the 11alpha-hydroxy succinyl conjugate has been conducted. This involves chemical and microbiological transformations to introduce the 11alpha-hydroxyl group into medroxyprogesterone acetate, demonstrating the significance of 11alpha-hydroxy derivatives in the development of specific analytical techniques (Royer et al., 1974).
Non-Genomic Effects of Progesterone Derivatives
Studies have explored how 11alpha-OH derivatives of progesterone, like 11alpha-acetoxyprogesterone, influence non-genomic effects such as tyrosine phosphorylation and calcium influx in human spermatozoa. This research provides insights into the structural aspects of steroid molecules influencing cellular functions, which can lead to the development of new pharmacological agents (Martinez et al., 1999).
Enzyme Immunoassay Enhancements
An enzyme immunoassay for progesterone using a progesterone-11alpha-hemisuccinyl conjugate has been improved, illustrating the application of 11alpha derivatives in enhancing biochemical assays for hormone measurements, particularly useful in fertility clinics and research surveys (Joyce et al., 1978).
Synthesis and Biological Response Studies
The synthesis of various this compound derivatives and their biological responses have been studied, particularly focusing on their binding to progesterone receptor sites. This research contributes to understanding the structure-activity relationships of steroid hormones (Shroff et al., 1971).
Mécanisme D'action
Target of Action
11alpha-Acetoxyprogesterone, also known as 11alpha-Hydroxyprogesterone Acetate, is a progestogen, a class of hormones that includes progesterone . The primary targets of progestogens are progesterone receptors (PR), which are found in various tissues, especially in epithelial and hematopoietic cells . Progesterone receptors play a crucial role in the reproductive system, participating in the development and sexual maturation of the reproductive organs and orchestrating the menstrual cycle .
Mode of Action
The interaction of this compound with its targets involves binding and activating its nuclear receptor, PR . This activation plays an important part in the signaling of stimuli that maintain the endometrium during its preparation for pregnancy . The binding of progestogens to PR can lead to a conformational change and release of heat shock proteins .
Biochemical Pathways
The biochemical pathways affected by this compound are likely similar to those of other progestogens. Progestogens are involved in the “backdoor pathway” of androgen synthesis . This pathway starts with 21-carbon (C21) steroids, also known as pregnanes, and involves a step called “5α-reduction”.
Pharmacokinetics
Progestogens in general have different absorbative properties and different bioavailabilities . For example, progesterone itself has a bioavailability of less than 5%, while other progestogens can have higher bioavailability . The bioavailability of a compound impacts its effectiveness, as it determines how much of the compound is absorbed and reaches its site of action.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of other progestogens. Progestogens, through their interaction with progesterone receptors, can influence cell growth, wound repair, tumorigenesis, inflammation, and neurodevelopment . They can also suppress the hypothalamic-pituitary axis, an effect which mainly accounts for the contraceptive effect of some progestogens .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, dietary behavior is a modifiable factor that has been shown to be impactful in cardiovascular disease and preeclampsia . The emerging field of nutrigenomics links diet with the gene expression of known pathways such as oxidative stress and inflammation via microbiome-mediated metabolites and could serve as one potential avenue of therapeutic targets for preeclampsia .
Analyse Biochimique
Biochemical Properties
It is known that steroids like 11alpha-Acetoxyprogesterone can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions . The nature of these interactions often depends on the specific structure and functional groups of the steroid molecule.
Molecular Mechanism
Steroids typically exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Steroids are typically involved in complex metabolic pathways, interacting with various enzymes and cofactors
Transport and Distribution
Steroids are typically transported and distributed via specific transporters or binding proteins . Future studies could investigate the specific transporters or binding proteins that interact with this compound.
Subcellular Localization
Steroids can be localized to specific compartments or organelles based on targeting signals or post-translational modifications
Propriétés
IUPAC Name |
[(8S,9S,10R,11R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O4/c1-13(24)18-7-8-19-17-6-5-15-11-16(26)9-10-22(15,3)21(17)20(27-14(2)25)12-23(18,19)4/h11,17-21H,5-10,12H2,1-4H3/t17-,18+,19-,20+,21+,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRPVTXREVYBHT-ZQEATNLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945343 | |
| Record name | 3,20-Dioxopregn-4-en-11-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2268-98-6 | |
| Record name | 11.alpha.-Acetoxyprogesterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82850 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 11.alpha.-Acetoxyprogesterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63534 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,20-Dioxopregn-4-en-11-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


